3-Fluoro-N-methylbenzylamine
Overview
Description
3-Fluoro-N-methylbenzylamine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methylbenzylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoroacetophenone.
Reductive Amination: The key step involves the reductive amination of 3-fluoroacetophenone with methylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-fluorobenzaldehyde or 3-fluorobenzoic acid, while reduction can produce various secondary or tertiary amines.
Scientific Research Applications
3-Fluoro-N-methylbenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methylbenzylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a monoamine releaser, promoting the release of neurotransmitters like dopamine and norepinephrine. This action is mediated through its binding to specific transporter proteins, leading to increased synaptic concentrations of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: Similar in structure but with different pharmacological properties.
1-(3-Fluorophenyl)piperazine: Another fluorinated compound with distinct biological activities.
3-Fluorophenylbutan-1-one: A structural analog with different chemical reactivity.
Uniqueness
3-Fluoro-N-methylbenzylamine is unique due to its specific substitution pattern and the presence of a methylated amine group. This gives it distinct chemical and biological properties compared to other fluorinated compounds. Its ability to act as a monoamine releaser makes it particularly interesting for research in neuropharmacology.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWCKKSSCIFVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238114 | |
Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-84-7 | |
Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluorophenyl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing an iridium(III) complex containing 3-Fluoro-N-methylbenzylamine?
A1: The synthesis of [(η5-pentamethylcyclopentadienyl)(this compound-к1,N)dichlorido]iridium(III) demonstrates the ability of this compound to act as a ligand in organometallic complexes. [] This is important because such complexes often exhibit unique catalytic properties. Further research could explore the potential applications of this specific complex in various chemical reactions.
Q2: How does the structure of this compound contribute to the properties of its tin-based hybrid semiconductors?
A2: In the tin-based hybrid semiconductors, the this compound contributes to the observed phase transition behavior. [] The fluorine-substituted organic amine structure within the material undergoes order-disorder transitions at specific temperatures, leading to dielectric anomalies and influencing the semiconducting properties. This highlights the potential of using this compound in designing new switchable materials with tunable electronic properties.
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